Metomidate hydrochloride, (R)-
Description
Definition and Classification as an Imidazole-Based Compound
(R)-Metomidate hydrochloride, chemically known as methyl 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, is a derivative of imidazole (B134444). nih.govnih.gov Imidazole is a five-membered aromatic ring containing two nitrogen atoms, a structure that serves as a crucial pharmacophore in drug discovery due to the wide range of biological activities exhibited by its derivatives. researchgate.net Metomidate (B1676513) itself is a non-barbiturate hypnotic agent. bioone.orgbioone.orgncats.io The hydrochloride salt form of the compound enhances its water solubility. ontosight.ai
Table 1: Chemical and Physical Properties of (R)-Metomidate Hydrochloride
| Property | Value |
| IUPAC Name | methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride nih.gov |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ nih.gov |
| Molar Mass | 266.72 g/mol nih.gov |
| CAS Number | 66392-64-1 nih.gov |
| Synonyms | Metomidate hydrochloride, (+)-; UNII-0MY84OD1DB nih.gov |
This table presents key identifiers and properties of (R)-Metomidate hydrochloride.
Contextualization within Imidazole Anesthetics and Hypnotics
(R)-Metomidate hydrochloride belongs to a class of imidazole-based anesthetics and hypnotics. bioone.orgsurgicalneurologyint.com This class of compounds is recognized for its sedative and hypnotic effects, which are primarily mediated through the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. ontosight.ai
Etomidate (B1671615), a well-known intravenous anesthetic, is a closely related imidazole-based compound. surgicalneurologyint.comnih.gov Like metomidate, etomidate possesses potent hypnotic properties. surgicalneurologyint.com The development of etomidate analogs has been a focus of research to retain hypnotic activity while potentially modifying other effects. nih.gov Other imidazole derivatives, such as propoxate, also share structural similarities with metomidate and etomidate. ccac.ca The imidazole ring is a common feature in various therapeutic agents, including those with antimicrobial, anti-inflammatory, and central nervous system inhibitory effects. researchgate.net
Significance of the (R)-Configuration in Biological Activity
The stereochemistry of metomidate, specifically its (R)-configuration, is crucial for its biological activity. ontosight.ai The molecule contains a single chiral center, leading to the existence of (R) and (S) enantiomers. nih.gov
Research has demonstrated that the biological activity of etomidate, a structural analog of metomidate, is highly enantiomerically selective. The (R)-enantiomer of etomidate is significantly more potent as a sedative and hypnotic than the (S)-enantiomer. nih.gov This stereoselectivity extends to its interaction with GABA-A receptors and its effects on adrenocortical function. nih.gov Studies have shown that the (R)-enantiomer of etomidate is a more potent inhibitor of adrenocortical steroid biosynthesis than the (S)-enantiomer. nih.gov
This principle of stereoselectivity is also observed with metomidate. For instance, in the context of its use in PET imaging for adrenal tumors, the synthesis of ¹¹C-metomidate specifically utilizes the (R)-precursor. mdpi.comoup.com The hypnotic potency of metomidate analogs has also been shown to differ between enantiomers, with the (R)-enantiomers generally exhibiting higher potency. nih.gov This highlights the critical importance of the specific three-dimensional arrangement of atoms in the (R)-configuration for the compound's interaction with its biological targets.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
66392-64-1 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
NZEDTZKNEKPBGR-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of R Metomidate Hydrochloride
General Synthetic Routes
The synthesis of (R)-Metomidate hydrochloride primarily involves the creation of the ester functional group on a pre-formed imidazole (B134444) ring system followed by salt formation.
Esterification of Imidazole Derivatives
A common and direct route to (R)-Metomidate involves the esterification of its corresponding carboxylic acid precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. This precursor is often synthesized via the hydrolysis of a related ester, such as (R)-etomidate. nih.gov
The esterification can be achieved through several methods. One established laboratory-scale synthesis involves coupling the carboxylic acid with methanol in the presence of a carbodiimide and a catalyst. nih.gov A general procedure uses 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCI) as the coupling agent and dimethylaminopyridine (DMAP) as the catalyst in an anhydrous solvent like dichloromethane. nih.gov The mixture is typically stirred at room temperature for an extended period to ensure the reaction proceeds to completion. nih.gov
For radiolabeling purposes, specifically for the synthesis of [¹¹C]Metomidate, a variation of this esterification is employed. The precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is reacted with [¹¹C]methyl iodide. nih.govoup.com This reaction is often facilitated by a base, such as tetrabutylammonium hydroxide, in a solvent like dimethylformamide (DMF). oup.comresearchgate.net This "captive solvent methylation" method allows for efficient incorporation of the carbon-11 isotope. nih.govoup.com
| Method | Reagents | Key Features | Source |
| Carbodiimide Coupling | (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, Methanol, EDCI, DMAP, Dichloromethane | Standard laboratory synthesis for non-radiolabeled compound. | nih.gov |
| Isotopic Labeling | (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, [¹¹C]Methyl iodide, Tetrabutylammonium hydroxide, DMF | Used for the synthesis of [¹¹C]Metomidate for PET imaging. | nih.govoup.comresearchgate.net |
Formation of Hydrochloride Salt
The conversion of the free base form of (R)-Metomidate to its hydrochloride salt is a standard acid-base reaction. This process enhances the compound's stability and water solubility. The formation of the salt is typically achieved by treating a solution of the (R)-Metomidate free base with hydrochloric acid (HCl). The imidazole ring contains a basic nitrogen atom that can be protonated by the acid to form the corresponding ammonium salt. While specific synthesis papers for (R)-Metomidate hydrochloride detail its use, the salt formation step is a fundamental and well-established procedure in organic chemistry. researchgate.netbiosynth.com The resulting salt can then be isolated as a solid, often a colorless or white crystalline material. abx.de
Chemical Reactions and Reactivity
The reactivity of (R)-Metomidate hydrochloride is largely dictated by its ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions, and the potential for oxidation of the molecule.
Ester Hydrolysis under Acidic Conditions
The ester linkage in (R)-Metomidate can be cleaved through acid-catalyzed hydrolysis. This reaction involves heating the ester with water in the presence of a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The process is the reverse of Fischer esterification and is an equilibrium-driven reaction. chemguide.co.ukcommonorganicchemistry.comscience-revision.co.uk
The reaction mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfers lead to the elimination of methanol and the regeneration of the acid catalyst, yielding the carboxylic acid, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, and methanol. chemguide.co.ukyoutube.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.ukcommonorganicchemistry.com
General Reaction: (R)-Metomidate + H₂O --(H⁺ catalyst, Heat)--> (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid + Methanol
Ester Hydrolysis under Basic Conditions
Basic hydrolysis, also known as saponification, is another important reaction of (R)-Metomidate. This process is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide. chemguide.co.ukscience-revision.co.uk This method is frequently used to synthesize the carboxylic acid precursor of metomidate (B1676513) from related esters like etomidate (B1671615). nih.gov
Unlike acid hydrolysis, basic hydrolysis is an irreversible reaction. chemguide.co.ukscience-revision.co.uk The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide ion. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, creating a carboxylate salt and methanol. youtube.com The final product is the salt of the carboxylic acid (e.g., sodium (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate). To obtain the free carboxylic acid, a subsequent acidification step is required. science-revision.co.ukyoutube.com The irreversibility of the deprotonation step makes saponification a highly efficient method for ester cleavage. chemguide.co.uk
| Condition | Products | Reversibility | Key Features | Source |
| Acidic | Carboxylic Acid + Alcohol | Reversible | Requires excess water to drive equilibrium. | chemguide.co.ukcommonorganicchemistry.com |
| Basic | Carboxylate Salt + Alcohol | Irreversible | Reaction goes to completion; requires final acidification to yield carboxylic acid. | chemguide.co.ukscience-revision.co.uk |
Oxidation Reactions
The (R)-Metomidate molecule can undergo oxidation, although this is less commonly explored than its hydrolysis. Research on the closely related compound, etomidate, demonstrates that the molecule can be oxidized by strong oxidizing agents. A study on the oxidation of etomidate using potassium permanganate (KMnO₄) in an alkaline medium found that the reaction proceeds with a 1:1 molar ratio between the oxidant and the substrate. wisdomlib.org This suggests that the imidazole derivative structure is susceptible to oxidative cleavage or modification under these conditions. While this study focused on etomidate, the structural similarity implies that (R)-Metomidate would exhibit comparable reactivity towards strong oxidants.
Reactions with Strong Bases
(R)-Metomidate is a methyl ester derivative of an imidazole carboxylic acid. A primary and fundamental chemical transformation for esters is hydrolysis, which can be catalyzed by either acid or base. In the presence of a strong base, such as sodium hydroxide, (R)-Metomidate undergoes a saponification reaction.
This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. The process leads to the cleavage of the ester bond, resulting in the formation of methanol and the corresponding carboxylate salt, specifically the sodium salt of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. This hydrolysis is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. The homologous tritiated methyl ester of etomidate has been shown to be hydrolyzed to its corresponding carboxylic acid, illustrating this characteristic reaction pathway for this class of compounds researchgate.net.
Reaction Scheme: (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate + NaOH → Sodium (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate + Methanol
Radiolabeling Strategies for Research Applications
The development of radiolabeled analogs of metomidate is crucial for its application in molecular imaging, particularly Positron Emission Tomography (PET). These radiotracers allow for the non-invasive visualization and quantification of their target enzymes, primarily CYP11B1 and CYP11B2, in tissues like the adrenal glands nih.govturkupetcentre.netbham.ac.uk.
[¹¹C]Metomidate, also known as [¹¹C]MTO, is a key PET radiotracer used to image adrenocortical lesions nih.govturkupetcentre.net. The synthesis of [¹¹C]Metomidate is a time-sensitive process due to the short half-life of Carbon-11 (approximately 20.4 minutes) nih.govsor.org. This necessitates an on-site cyclotron for the production of the radionuclide and rapid, automated synthesis modules sor.orgopenmedscience.com.
The most common method for producing [¹¹C]Metomidate is through a carbon-11 methylation reaction openmedscience.com. This involves reacting a precursor molecule, the tetrabutylammonium salt of the corresponding carboxylic acid derivative, with a ¹¹C-labeled methylating agent researchgate.netresearchgate.net. Typically, [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is used, which is generated from cyclotron-produced [¹¹C]CO₂ or [¹¹C]methane openmedscience.comresearchgate.netsnmjournals.org. The methylated version, [¹¹C]Metomidate, has been found to be easier to synthesize and provides better image contrast compared to its ethylated counterpart, [¹¹C]etomidate turkupetcentre.netresearchgate.net.
Synthesis Data for [¹¹C]Metomidate
| Parameter | Details |
|---|---|
| Radionuclide | Carbon-11 (¹¹C) |
| Half-life | 20.4 minutes |
| Precursor | (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid |
| Labeling Agent | [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate |
| Key Application | PET imaging of adrenal cortex and its tumors researchgate.netsnmjournals.org |
While [¹¹C]Metomidate is effective, its short half-life restricts its use to facilities with an on-site cyclotron nih.gov. To overcome this limitation, analogs labeled with Fluorine-18 (¹⁸F), which has a longer half-life of 109.8 minutes, have been developed nih.govnih.gov. This allows for centralized production and distribution to imaging centers without a cyclotron nih.gov.
An example of such a tracer is [¹⁸F]FAMTO, a fluorinated analog of metomidate. Two primary strategies have been developed for its one-step radiosynthesis nih.govnih.gov:
Using a Sulfonium Salt Precursor: This method involves nucleophilic fluorination of a sulfonium salt precursor.
Using a Boronic Ester Precursor: This approach utilizes a boronic ester precursor for the radiofluorination reaction.
The synthesis using the boronic ester precursor has been shown to provide a higher radiochemical yield (RCY) nih.govnih.gov. The entire automated process, from trapping the [¹⁸F]fluoride ion to final formulation, can be completed within approximately 120-140 minutes, yielding [¹⁸F]FAMTO with high radiochemical and enantiomeric purity (>99%) nih.govnih.gov.
Synthesis Data for [¹⁸F]FAMTO
| Parameter | Sulfonium Salt Precursor | Boronic Ester Precursor |
|---|---|---|
| Non-Isolated RCY | 7% | 32% |
| Isolated RCY (decay-corrected) | - | 18 ± 2% |
| Radiochemical Purity | >99% | >99% |
| Enantiomeric Purity | >99% | >99% |
| Total Synthesis Time | ~140 min | ~120 min |
Data sourced from research on the development of [¹⁸F]FAMTO nih.govnih.gov.
Iodinated analogs of metomidate have been developed for both diagnostic and therapeutic applications. [¹²³I]Iodometomidate ([¹²³I]IMTO) has been used for imaging, while the corresponding Iodine-131 labeled version, [¹³¹I]IMTO, has been investigated for targeted radionuclide therapy of advanced adrenocortical carcinoma nih.gov. Iodine-131 is a beta-emitting isotope with a half-life of 8.02 days, making it suitable for therapeutic applications nih.govmdpi.com.
The synthesis of radioiodinated compounds like [¹³¹I]IMTO typically involves an electrophilic substitution reaction on an activated aromatic precursor or an isotope exchange reaction nih.gov. For aromatic compounds, a common strategy is the radioiododestannylation of a trialkylstannyl precursor (e.g., a tributyltin derivative) or reaction with a boronic acid precursor. These methods allow for the regioselective introduction of radioiodine onto the phenyl ring of the metomidate structure nih.gov. The radioiodination is typically achieved using Na[¹³¹I] in the presence of an oxidizing agent to generate the reactive electrophilic iodine species mdpi.com.
Properties of Iodine Isotopes Used in Metomidate Analogs
| Isotope | Half-Life | Primary Emission | Primary Use |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | SPECT Imaging nih.gov |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (606 keV) | Radionuclide Therapy nih.govmdpi.com |
Molecular Mechanisms of Action of R Metomidate Hydrochloride
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation
The primary neurological effects of (R)-Metomidate hydrochloride stem from its interaction with the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the brain. patsnap.comyoutube.com Metomidate (B1676513) does not act as a direct agonist at the primary GABA binding site but rather as a positive allosteric modulator, enhancing the receptor's response to GABA. nih.govwikipedia.org
Positive allosteric modulators (PAMs) are substances that bind to a receptor at a site distinct from the endogenous agonist binding site—known as an allosteric site—and increase the receptor's response to the agonist. wikipedia.orgpatsnap.com (R)-Metomidate and its analogue, etomidate (B1671615), function as PAMs of the GABA-A receptor. nih.govpatsnap.com When (R)-Metomidate binds to its specific allosteric site, it induces a conformational change in the receptor that increases the receptor's affinity for GABA. patsnap.com This potentiation means that in the presence of (R)-Metomidate, a lower concentration of GABA is required to elicit a response, thereby amplifying the natural inhibitory signal. patsnap.comnih.gov
GABA is the principal inhibitory neurotransmitter in the central nervous system. patsnap.comyoutube.com Its binding to the GABA-A receptor opens an integral chloride ion channel. youtube.comnih.gov The subsequent influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. youtube.compatsnap.com
The potentiation of the GABA-A receptor by (R)-Metomidate and its analogues is achieved by influencing the kinetics of the chloride ion channel. Research on etomidate suggests that its binding to the allosteric site stabilizes the receptor in its open-channel state. nih.gov This stabilization effectively prolongs the duration for which the chloride ion channel remains open upon GABA binding. wikipedia.org The extended opening allows more chloride ions to enter the neuron, resulting in a more profound and sustained hyperpolarization and, consequently, a stronger inhibitory signal.
GABA-A receptors are pentameric structures composed of five protein subunits arranged around a central pore. patsnap.comresearchgate.net The specific binding site for etomidate-like compounds, including (R)-Metomidate, has been identified within the transmembrane domain (TMD) of the receptor. nih.govresearchgate.net
This binding pocket is not located within a single subunit but at the interface between subunits, specifically at the β+/α- interface. researchgate.netscilit.comh1.co Photolabeling studies using photoreactive etomidate analogues have identified specific amino acid residues that contribute to this binding site. scilit.comh1.co
| Subunit | Transmembrane Helix | Identified Residue |
|---|---|---|
| α (alpha) | M1 | α1Met-236 |
| β (beta) | M3 | β3Met-286 |
This table summarizes key amino acid residues identified in photolabeling studies that form the binding pocket for etomidate analogues at the β+/α- subunit interface of the GABA-A receptor. scilit.comh1.co
Furthermore, the modulatory effects of these compounds exhibit subunit selectivity. Receptors containing β2 or β3 subunits are significantly more sensitive to modulation by etomidate and its derivatives than receptors containing the β1 subunit. nih.gov This selectivity suggests that subtle differences in the amino acid composition of the binding pocket across different subunit isoforms are critical determinants of the drug's potency.
Adrenocortical Steroidogenesis Enzyme Inhibition
In addition to its effects on the central nervous system, (R)-Metomidate hydrochloride is a potent and selective inhibitor of enzymes involved in the synthesis of adrenal steroids, a process known as steroidogenesis. medkoo.comnih.gov This action is highly specific and forms the basis for its use in diagnostic imaging of adrenocortical tissue. patsnap.comnih.gov
The primary molecular target of (R)-Metomidate within the adrenal cortex is 11β-hydroxylase, a mitochondrial cytochrome P450 enzyme also known as CYP11B1. patsnap.commedkoo.comnih.gov This enzyme is responsible for the final and critical step in the biosynthesis of cortisol, catalyzing the conversion of 11-deoxycortisol to cortisol. nih.govscbt.comscbt.com
(R)-Metomidate acts as a powerful, reversible inhibitor of CYP11B1. medkoo.comscbt.com It binds with high affinity to the enzyme, effectively blocking its catalytic activity and thereby suppressing the production of cortisol. medkoo.comnih.gov This inhibitory action is highly potent, occurring at low nanomolar concentrations. medkoo.com Metomidate also inhibits CYP11B2 (aldosterone synthase), the enzyme responsible for the final step in aldosterone (B195564) synthesis. nih.govoup.com
| Target Enzyme | Parameter | Reported Value |
|---|---|---|
| CYP11B1 (11β-Hydroxylase) | Ki (Inhibition Constant) | ~1–3 nM |
| Cortisol Production (in human adrenal cells) | IC₅₀ (Half maximal inhibitory concentration) | ~2–10 nM |
This table presents the potent inhibitory activity of Metomidate on its primary adrenal target, CYP11B1, and its functional consequence on cortisol production. medkoo.com
This specific and high-affinity binding to CYP11B enzymes, which are highly expressed in adrenocortical tissue, allows for the use of radiolabeled metomidate (e.g., ¹¹C-metomidate) as a tracer in Positron Emission Tomography (PET) to visualize and characterize adrenal tumors. nih.govoup.com
Inhibition of 11β-Hydroxylase (CYP11B1)
Impact on Cortisol Synthesis Pathway
(R)-Metomidate hydrochloride is a potent inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the cortisol synthesis pathway. This enzyme is responsible for the final step in cortisol production, the conversion of 11-deoxycortisol to cortisol. The inhibitory action of (R)-Metomidate hydrochloride on CYP11B1 leads to a significant reduction in cortisol secretion. rxlist.com
The high affinity of (R)-Metomidate hydrochloride for CYP11B1 is stereospecific, with the (R)-enantiomer demonstrating significantly greater inhibitory potency than its (S)-counterpart. This stereoselectivity underscores the specific nature of the interaction between the molecule and the active site of the enzyme. The imidazole (B134444) moiety of (R)-Metomidate hydrochloride is thought to play a crucial role in its inhibitory activity by binding to the heme iron atom within the cytochrome P450 enzyme, thereby blocking its catalytic function.
Research on etomidate, a closely related compound, has shown that this class of inhibitors interacts selectively with mitochondrial cytochrome P-450 species, with a particular impact on 11β-hydroxylations. nih.gov Studies utilizing analogues of metomidate have further elucidated the structure-activity relationship, confirming that the (R)-configuration is essential for high-affinity binding and potent inhibition of cortisol secretion. researchgate.netsemanticscholar.org
| Compound | Target Enzyme | Inhibitory Effect | Key Findings |
|---|---|---|---|
| (R)-Metomidate hydrochloride | CYP11B1 (11β-hydroxylase) | Potent Inhibition | Significantly reduces cortisol synthesis. The (R)-configuration is crucial for high affinity. |
| Etomidate (analogue) | CYP11B1 (11β-hydroxylase) | Potent Inhibition | Selectively interacts with mitochondrial cytochrome P-450, affecting 11β-hydroxylation. nih.gov |
Inhibition of Aldosterone Synthase (CYP11B2)
In addition to its effects on cortisol synthesis, (R)-Metomidate hydrochloride is also a powerful inhibitor of aldosterone synthase (CYP11B2). nih.gov This enzyme is responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid crucial for regulating blood pressure and electrolyte balance. The inhibition of CYP11B2 by (R)-Metomidate hydrochloride leads to a decrease in aldosterone production.
The mechanism of inhibition of CYP11B2 is similar to that of CYP11B1, involving the binding of the imidazole ring to the heme iron of the enzyme. This dual inhibition of both CYP11B1 and CYP11B2 highlights the compound's significant impact on the production of major corticosteroids. In cell culture experiments, metomidate has been shown to potently inhibit both CYP11B1 and CYP11B2. semanticscholar.org
Interaction with Cytochrome P450 Enzymes
The primary interaction of (R)-Metomidate hydrochloride with the cytochrome P450 (CYP) enzyme superfamily is its potent inhibition of the adrenal steroidogenic enzymes CYP11B1 and CYP11B2. However, as an imidazole-containing compound, there is a potential for broader interactions with other CYP isozymes, which are responsible for the metabolism of a vast array of drugs and endogenous compounds. drugbank.com
Studies on the closely related anesthetic etomidate have provided some insights into these potential interactions. In vitro studies using rabbit liver microsomes demonstrated that etomidate can act as a reversible inhibitor of microsomal drug-metabolizing enzymes, with IC50 values in the 7-10 microM range for the inhibition of certain demethylase activities. nih.gov Spectrophotometric analysis revealed a type II binding spectrum, which is characteristic of compounds that interact with the heme iron of cytochrome P450. nih.gov
A study in humans using human liver microsomes showed that etomidate caused a dose-dependent inhibition of ketamine N-demethylation, a CYP-dependent process. nih.gov In vivo, an intravenous infusion of etomidate led to a modest 18% increase in the elimination half-life of antipyrine, a drug with a low hepatic clearance rate. nih.gov However, it did not significantly alter the pharmacokinetics of ketamine, a high-clearance drug. nih.gov This suggests that while etomidate can inhibit hepatic drug metabolism, the clinical significance of this effect may be limited to drugs with low hepatic clearance.
More recently, a phase I clinical trial of methoxyethyl etomidate hydrochloride (ET-26), a novel analog, assessed its drug-drug interaction potential. The study found no clinically significant interactions when ET-26 was co-administered with a CYP2C19/3A4 inducer (rifampin) or a CYP2C19/3A4 inhibitor (fluconazole). researchgate.net While these findings are for an analog, they suggest that newer derivatives of etomidate are being designed to minimize broad-spectrum CYP450 interactions.
It is important to note that specific in vitro studies investigating the inhibitory or inductive potential of (R)-Metomidate hydrochloride across a wide panel of major drug-metabolizing CYP isozymes (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19) are not extensively available in the public domain.
Inhibition of Cholesterol Side Chain Cleavage Enzyme (at higher concentrations)
The initial and rate-limiting step in all steroid hormone synthesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the cholesterol side-chain cleavage enzyme (CYP11A1). While the primary targets of (R)-Metomidate hydrochloride are CYP11B1 and CYP11B2, at higher concentrations, it can also inhibit CYP11A1. nih.gov
| Enzyme | Effect of (R)-Metomidate Hydrochloride | Concentration Dependence | Evidence Base |
|---|---|---|---|
| CYP11B1 (11β-hydroxylase) | Potent Inhibition | High affinity at low concentrations | Direct evidence for metomidate and its analogues. rxlist.comsemanticscholar.org |
| CYP11B2 (Aldosterone synthase) | Potent Inhibition | High affinity at low concentrations | Direct evidence for metomidate and its analogues. semanticscholar.orgnih.gov |
| CYP11A1 (Cholesterol side-chain cleavage) | Inhibition | Occurs at higher concentrations | Demonstrated for metomidate and etomidate. nih.gov |
| Hepatic Drug-Metabolizing CYPs (e.g., CYP3A4, CYP2D6) | Potential for reversible inhibition | Dose-dependent | Inferred from studies with etomidate and its analogues; limited direct data for (R)-metomidate. researchgate.netnih.govnih.gov |
Other Receptor and Neurotransmitter System Interactions
Beyond its well-documented effects on adrenal steroidogenesis, the broader pharmacological profile of (R)-Metomidate hydrochloride may include interactions with other physiological systems, such as neurotransmitter pathways in the central nervous system. These are generally considered secondary to its primary mechanism of action. nih.gov
Potential Secondary Interactions with Glutamatergic System
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its signaling is critical for a wide range of neurological functions. Some evidence, primarily from studies on the related compound etomidate, suggests that this class of drugs may have secondary interactions with the glutamatergic system.
One potential mechanism of interaction is the inhibition of glutamate uptake. A study on rat cultured glial cells found that etomidate suppressed glutamate uptake in a time- and concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 2.4 ± 0.6 μM. nih.gov This inhibition of glutamate transporters could lead to an increased concentration of glutamate in the synaptic cleft, which may, in turn, affect glutamatergic neurotransmission. nih.gov
Furthermore, another study investigating the effects of etomidate on synaptic transmission in rat thalamocortical slices found that etomidate attenuated glutamatergic transmission. nih.gov This effect was predominantly through a presynaptic action and was dependent on the presence of presynaptic GABA-A receptors. nih.gov Specifically, etomidate significantly decreased the frequency of spontaneous glutamatergic excitatory postsynaptic currents (sEPSCs) without altering their amplitude or decay time. nih.gov These findings suggest an indirect modulatory role on the glutamatergic system, potentially mediated through its primary effects on GABAergic transmission.
It is important to emphasize that these interactions with the glutamatergic system are considered secondary to the potentiation of GABA-A receptors, which is the principal mechanism for the anesthetic effects of etomidate. nih.gov The clinical significance of these secondary glutamatergic interactions for (R)-Metomidate hydrochloride specifically requires further investigation.
Pharmacological Research and Characterization of R Metomidate Hydrochloride
Pharmacodynamics in Preclinical Models
The pharmacodynamic profile of (R)-metomidate hydrochloride has been characterized in various preclinical models, focusing on its hypnotic potency, effects on adrenocortical function, and broader physiological impacts.
Comparative Analysis of Hypnotic Potency
Research has demonstrated stereoselectivity in the hypnotic potency of metomidate (B1676513) and its analogs. Studies in rats have shown that the (R)-enantiomers of spacer-linked etomidate (B1671615) esters, including derivatives of metomidate, generally exhibit lower hypnotic potencies compared to their corresponding (S)-forms. nih.gov For instance, in a comparative study, the ED50 for the loss of righting reflex (LORR) was higher for the (R)-form of methyl-methoxycarbonyl metomidate than its (S)-counterpart, indicating lower potency. nih.gov This enantiomeric selectivity is a known characteristic of etomidate-like compounds, where the (R)-enantiomer is significantly more potent in its ability to enhance GABA-A receptor function and produce hypnosis. nih.gov While (R)-etomidate is a highly potent hypnotic agent, modifications to the molecule, such as in metomidate, can alter this potency. nih.govmedkoo.com For example, some metomidate derivatives, like dimethyl-methoxycarbonyl metomidate, have shown hypnotic potencies nearly an order of magnitude higher than methoxycarbonyl etomidate and similar to that of etomidate itself. nih.gov
Table 1: Comparative Hypnotic Potency (ED50 for LORR) in Rats
| Compound | Hypnotic Potency (ED50 in mg/kg) |
|---|---|
| (R)-Etomidate | 0.47 ± 0.17 |
| (S)-Etomidate | 10.7 ± 1.2 |
This table presents data on etomidate enantiomers and a related compound to illustrate the structure-activity relationship and stereoselective nature of hypnotic potency. Data derived from studies in rats assessing the loss of righting reflex (LORR). nih.govresearchgate.net
Adrenocortical Potency Quantification
(R)-metomidate is a potent and selective inhibitor of adrenal steroidogenesis. medkoo.com Its primary mechanism involves the inhibition of the mitochondrial cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are crucial for the synthesis of cortisol and aldosterone (B195564). medkoo.comnih.govnih.gov In functional assays using human adrenal cells, metomidate inhibits cortisol production with an IC50 value in the low nanomolar range (approximately 2–10 nM). medkoo.com
Studies comparing etomidate analogs have consistently shown that the (R)-configuration is essential for high-affinity binding to these adrenal enzymes. scispace.com The adrenocortical inhibitory potency of (R)-etomidate is significant, with an ID50 of 0.46 ± 0.05 mg/kg in rats, which is nearly identical to its hypnotic ED50. nih.gov While metomidate has a reduced hypnotic potency compared to etomidate, it maintains high selectivity for adrenal targets. medkoo.com The development of softer analogs, such as cyclopropyl-methoxycarbonyl metomidate (CPMM), aimed to create compounds that are rapidly metabolized to less potent inhibitors, thereby reducing the duration of adrenocortical suppression. researchgate.netnih.gov The carboxylic acid metabolite of these compounds is two to three orders of magnitude less potent as an inhibitor of steroid synthesis than the parent drug. nih.gov
Table 2: Adrenocortical Inhibitory Potency of Etomidate Enantiomers in Rats
| Compound | Adrenocortical ID50 (mg/kg) |
|---|---|
| (R)-Etomidate | 0.46 ± 0.05 |
This table shows the dose required to cause 50% inhibition of adrenocortical function in rats, highlighting the high potency of the (R)-enantiomer. nih.gov
Physiological Effects in Model Organisms (e.g., respiratory and cardiac responses, motor control)
Preclinical studies on etomidate and its analogs, including those related to metomidate, have characterized their effects on vital physiological functions. A key advantage of these compounds is their cardiovascular stability. researchgate.netnih.gov In aged rats, etomidate and its novel analogue ET-26HCl caused a temporary and milder inhibition of blood pressure compared to propofol. nih.gov The decrease in heart rate induced by these compounds was not significantly different. nih.gov Similarly, in healthy cats premedicated with butorphanol-alfaxalone, etomidate provided acceptable cardiovascular function, and cardiorespiratory variables did not differ significantly from baseline after its administration. nih.gov
Regarding respiratory function, etomidate is known for causing milder respiratory depression than other anesthetics like propofol. nih.gov In cats, respiratory rate decreased after etomidate injection and intubation compared to baseline, but animals remained well-ventilated and oxygenated. nih.govnih.gov Myoclonus, or involuntary muscle movements, is a known side effect of etomidate, but its incidence can be reduced with co-induction agents like midazolam. nih.gov
Pharmacokinetics in Research Models
The pharmacokinetic profile of (R)-metomidate hydrochloride has been investigated to understand its absorption, distribution, metabolism, and excretion in various research models.
Absorption and Distribution Characteristics (e.g., Blood-Brain Barrier Permeability)
Following intravenous administration, (R)-metomidate distributes to various tissues. A significant characteristic of its distribution is its preferential uptake in adrenal cortical tissue. medkoo.com This high specificity is due to its potent binding to the CYP11B enzymes that are exclusively expressed in these cells. nih.govnih.gov This property has been leveraged for diagnostic imaging, where radiolabeled metomidate (e.g., [¹¹C]metomidate) is used in positron emission tomography (PET) to localize adrenocortical tumors. medkoo.comnih.govturkupetcentre.net PET imaging studies in monkeys and humans have demonstrated high and specific tracer uptake in the adrenal glands, with intermediate uptake in the liver. nih.gov
For a hypnotic agent to be effective, it must cross the blood-brain barrier (BBB) to reach its target, the GABA-A receptors in the central nervous system. turkupetcentre.netnih.gov While specific BBB permeability studies for (R)-metomidate hydrochloride are not extensively detailed in the provided context, its function as a hypnotic agent implies that it effectively penetrates the CNS. nih.gov The ability of small molecules to cross the BBB is a critical aspect of CNS drug development and is influenced by various physicochemical properties. nih.gov
Metabolic Pathways and Metabolite Identification (e.g., hepatic esterase metabolism, oxidation, conjugation)
The primary metabolic pathway for (R)-metomidate is hydrolysis of its methyl ester group, a reaction catalyzed by hepatic and plasma esterases. turkupetcentre.netnih.gov This process is analogous to the metabolism of etomidate. nih.gov In rats, the metabolism is rapid, with studies on related compounds showing metabolic half-lives of less than 2 seconds in blood for compounds like methoxycarbonyl metomidate. nih.gov The main metabolite formed from this hydrolysis is the corresponding carboxylic acid, which is pharmacologically significantly less active than the parent compound. nih.govmdpi.com For example, the carboxylic acid metabolite of methoxycarbonyl etomidate is two to three orders of magnitude less potent as both a hypnotic and an inhibitor of steroid synthesis. nih.gov
In vitro studies using rat liver fractions have shown that the metabolism is more intensive in the 16,000 g supernatant fraction compared to the microsomal fraction, with the (R)-isomer being metabolized somewhat more rapidly and extensively than the (S)-isomer. nih.gov Besides hydrolysis, other minor metabolic pathways observed include decarboxylation and oxidative N-dealkylation. nih.gov Phase II reactions, such as conjugation, may also occur to increase the water solubility of metabolites for renal elimination. litfl.com The rapid metabolism by esterases results in a short duration of action for metomidate and its soft-analogs. nih.govnih.gov
Elimination Half-Life and Excretion Pathways
The elimination half-life of a compound is a critical pharmacokinetic parameter, indicating the time required for the concentration of the drug in the body to be reduced by half. For (R)-Metomidate hydrochloride, a non-barbiturate imidazole (B134444) anesthetic agent, understanding its persistence in the body and how it is eliminated is fundamental to its pharmacological profile.
Research on the pharmacokinetic properties of metomidate has been conducted in various species, providing insights into its elimination characteristics. In studies involving fish, the elimination half-life of metomidate was determined to be 5.8 hours in halibut (Hippoglossus hippoglossus) and 2.2 hours in turbot (Scophthalmus maximus) following intravenous administration. nih.gov Following oral administration in turbot, the elimination half-life was 3.5 hours. nih.gov While these studies in aquatic species provide valuable data, the direct extrapolation to mammals, including humans, should be approached with caution due to physiological differences.
In the broader context of related imidazole anesthetics, etomidate, a structurally similar compound, has a terminal elimination half-life in humans that ranges from 2 to 5 hours. nih.gov Metabolism of metomidate primarily occurs in the liver, where it undergoes processes such as oxidation and conjugation, resulting in generally inactive metabolites. patsnap.com These metabolites are then primarily excreted by the kidneys. patsnap.com This pathway is consistent with the excretion of the major metabolite of (R)-(+)-etomidate, which is also mainly found in the urine. nih.gov The rapid metabolism and subsequent renal excretion are key factors in the relatively short duration of action of metomidate. patsnap.com
The primary route of elimination for metomidate and its metabolites is through renal excretion. patsnap.com Following the metabolic processes in the liver, the resulting water-soluble, inactive metabolites are transported to the kidneys for filtration and removal from the body via urine. patsnap.com This is a common pathway for the elimination of many pharmaceutical compounds and ensures that the drug does not accumulate to toxic levels with repeated administration, assuming normal renal function.
Table 1: Elimination Half-Life of Metomidate in Different Species
| Species | Route of Administration | Elimination Half-Life (t½) |
|---|---|---|
| Halibut (Hippoglossus hippoglossus) | Intravenous | 5.8 hours |
| Turbot (Scophthalmus maximus) | Intravenous | 2.2 hours |
| Turbot (Scophthalmus maximus) | Oral | 3.5 hours |
Data from a study on the pharmacokinetic and pharmacodynamic properties of metomidate in fish. nih.gov
Plasma Protein Binding Studies
Plasma protein binding is a crucial determinant of a drug's pharmacokinetic profile, as it can influence its distribution, metabolism, and excretion. Only the unbound or "free" fraction of a drug is pharmacologically active and available to interact with its target receptors.
For the closely related compound etomidate, plasma protein binding has been reported to be approximately 76.5% in humans. nih.gov This indicates that a significant portion of the drug in circulation is bound to plasma proteins, primarily albumin. In dogs, the plasma protein binding of etomidate was found to be 75.4%. nih.gov A 4% human serum albumin solution was capable of binding 78.5% of etomidate, highlighting the major role of this protein in its binding. nih.gov
Studies have also shown that conditions affecting plasma protein levels, such as renal failure or hepatic cirrhosis, can alter the extent of etomidate binding. nih.gov In patients with these conditions, a marked increase in the percentage of free etomidate in the plasma has been observed. nih.gov This is significant as a higher free fraction of the drug could lead to an enhanced pharmacological effect.
Table 2: Plasma Protein Binding of Etomidate in Various Species
| Species | Plasma Protein Binding (%) |
|---|---|
| Human | 76.5% |
| Dog | 75.4% |
Data from a study on the plasma protein binding and distribution of etomidate. nih.gov
Structure Activity Relationship Sar Studies of R Metomidate Hydrochloride and Analogues
Influence of (R)-Configuration on Target Affinity and Potency
The stereochemistry at the α-carbon of the phenylethyl side chain is a critical determinant of the biological activity of metomidate (B1676513) and its analogues. The hypnotic and 11β-hydroxylase inhibitory activities reside almost exclusively in the (R)-enantiomer.
Studies consistently demonstrate that the (R)-configuration is essential for high-affinity binding and potent activity at both the GABA-A receptor and 11β-hydroxylase. nih.govdundee.ac.uk The (S)-enantiomer is significantly less active at both targets. For instance, (R)-etomidate is approximately 10-fold more potent as a hypnotic agent in animal models compared to (S)-etomidate. dundee.ac.uk This enantioselectivity is mirrored at the molecular level, where the (R)-enantiomer is a much more potent positive allosteric modulator of GABA-A receptors. dundee.ac.uk
A similar stereoselectivity is observed for the inhibition of 11β-hydroxylase. The (R)-configuration is crucial for high-affinity binding to the enzyme's active site. nih.govsigmaaldrich.com Research has shown that (S)-etomidate is 23 times less potent as an adrenocortical inhibitor than (R)-etomidate. nih.gov This stark difference in potency underscores the specific stereochemical requirements of the binding pockets in both the GABA-A receptor and 11β-hydroxylase, which are optimally complemented by the (R)-configuration.
| Enantiomer | Primary Activity | Relative Potency | Target |
|---|---|---|---|
| (R)-Etomidate | Hypnotic | ~10-fold more potent than (S)-enantiomer | GABA-A Receptor |
| (S)-Etomidate | Hypnotic | Low | GABA-A Receptor |
| (R)-Etomidate | Adrenocortical Inhibition | 23-fold more potent than (S)-enantiomer nih.gov | 11β-Hydroxylase |
| (S)-Etomidate | Adrenocortical Inhibition | Low | 11β-Hydroxylase |
Modifications to the Ester Moiety and their Pharmacological Impact
The ester moiety of (R)-metomidate is a key site for metabolic inactivation and a prime target for structural modification to alter the compound's pharmacokinetic and pharmacodynamic profile.
The length and nature of the alkyl group in the ester moiety influence the potency of 11β-hydroxylase inhibition. SAR studies evaluating the displacement of a radioligand from rat adrenal membranes found that the highest potency for inhibiting 11β-hydroxylase resides in analogues with ethyl (etomidate) and 2-propyl esters. nih.gov Metomidate, the methyl ester, also demonstrates high affinity. meduniwien.ac.at This suggests that a small, lipophilic group at this position is optimal for fitting into the enzyme's active site. For GABA-A receptor activity, both methyl and ethyl esters are potent modulators. meduniwien.ac.atnih.gov
Introducing fluorine into the ester moiety has been explored as a strategy to modulate metabolic stability and potency. Studies on inhibitors of 11β-hydroxylase have shown that a 2-fluoroethyl ester analogue of metomidate retains high potency, comparable to the ethyl and 2-propyl esters. nih.govsigmaaldrich.com Fluorine substitution can increase metabolic stability by strengthening adjacent chemical bonds against enzymatic cleavage. researchgate.net This modification is part of a broader strategy to fine-tune the pharmacokinetic properties of etomidate analogues, aiming to create agents with controlled duration of action. researchgate.net
A significant development in modifying the ester moiety was the creation of "soft analogues" like methoxycarbonyl-etomidate (MOC-etomidate). nih.govfrontiersin.org These compounds are designed to be rapidly hydrolyzed by plasma esterases into an inactive carboxylic acid metabolite. frontiersin.org This rapid metabolism is intended to reduce the duration of 11β-hydroxylase inhibition, thereby mitigating adrenocortical suppression. nih.gov Further refinements, such as adding sterically hindering groups near this labile ester, have led to second-generation analogues like cyclopropyl-methoxycarbonyl-metomidate (CPMM, or ABP-700), which has an optimized metabolic profile and duration of action. frontiersin.orgresearchgate.net
Substitutions on the Phenyl Ring and their Receptor Selectivity
Modification of the phenyl ring has proven to be a highly effective strategy for dissociating the hypnotic effects from the steroidogenic inhibition. The volume and electronic properties of substituents on the phenyl ring can dramatically alter the affinity and efficacy of analogues at the GABA-A receptor while having a lesser impact on 11β-hydroxylase inhibition. meduniwien.ac.atnih.gov
Studies have shown that introducing bulky substituents on the phenyl ring progressively decreases the positive modulatory activity at the GABA-A receptor. nih.govscispace.com For example, naphthalene-etomidate, which has a large bicyclic aromatic system instead of a simple phenyl ring, has very low efficacy at the GABA-A receptor and acts as a competitive antagonist. nih.gov This is attributed to steric hindrance within the binding pocket on the receptor's open state. nih.govscispace.com
Conversely, substitutions on the phenyl ring are generally well-tolerated for 11β-hydroxylase inhibition. nih.gov This has led to the development of analogues that are potent steroidogenesis inhibitors but lack sedative-hypnotic activity. nih.gov For instance, (R)-ethyl 1-(1-(3,5-dimethoxyphenyl)ethyl)-1H-imidazole-5-carboxylate (dimethoxy-etomidate) is a potent inhibitor of 11β-hydroxylase but is essentially devoid of GABA-A receptor modulatory activity. nih.gov These findings highlight a critical SAR divergence: the GABA-A receptor binding site is highly sensitive to the size of the phenyl ring substituent, while the 11β-hydroxylase active site is more accommodating. meduniwien.ac.atnih.gov
| Compound/Modification | GABA-A Receptor Activity | 11β-Hydroxylase Inhibition | Key Finding |
|---|---|---|---|
| (R)-Etomidate | Potent positive modulator | Potent inhibitor | Baseline compound |
| Dimethoxy-etomidate | Negligible nih.gov | Potent inhibitor nih.gov | Dissociation of hypnotic and endocrine effects. |
| Isopropoxy-etomidate | Negligible nih.gov | Potent inhibitor nih.gov | Dissociation of hypnotic and endocrine effects. |
| Naphthalene-etomidate | Acts as an antagonist (low efficacy) nih.govscispace.com | Potent inhibitor nih.gov | Bulky groups reduce GABA-A efficacy due to steric hindrance. nih.gov |
Structural Modifications to the Imidazole (B134444) Ring
The imidazole ring is fundamental to the activity of (R)-metomidate, particularly its inhibition of 11β-hydroxylase. The basic nitrogen atom (N-3) of the imidazole ring is believed to form a high-affinity coordination bond with the heme iron atom at the active site of the cytochrome P450 enzyme 11β-hydroxylase. nih.govnih.gov This interaction is the primary mechanism for the potent adrenocortical suppression. nih.gov
To eliminate this interaction, analogues have been synthesized where the imidazole ring is replaced with other heterocyclic systems. The most notable example is carboetomidate (B606476), in which the imidazole is replaced by a pyrrole (B145914) ring. nih.gov A pyrrole ring lacks the basic nitrogen atom required for coordination with the heme iron. nih.govresearchgate.net As a result, carboetomidate is approximately three orders of magnitude less potent as an inhibitor of in vitro cortisol synthesis compared to etomidate. nih.gov While it retains hypnotic properties, its potency as a GABA-A modulator is also reduced compared to etomidate. nih.gov This pharmacodynamic approach successfully diminishes adrenocortical suppression by directly altering the structural element responsible for high-affinity binding to 11β-hydroxylase. nih.govnih.gov
Comparative SARs for GABA-A Receptor Modulation vs. 11β-Hydroxylase Inhibition
The extensive SAR studies on (R)-metomidate and its analogues have revealed distinct structural requirements for potent activity at the GABA-A receptor versus 11β-hydroxylase, enabling the rational design of more selective agents.
Stereochemistry: The (R)-configuration is strongly preferred by both targets. nih.govnih.gov
Imidazole Ring: The basic nitrogen in the imidazole ring is critical for potent 11β-hydroxylase inhibition via heme coordination but is not an absolute requirement for GABA-A receptor modulation. meduniwien.ac.atnih.gov Replacing it with a pyrrole (carboetomidate) dramatically reduces endocrine effects while retaining hypnotic activity. nih.gov
Phenyl Ring: The GABA-A receptor binding site is sterically constrained and does not tolerate bulky substituents on the phenyl ring. nih.gov In contrast, the 11β-hydroxylase active site is more permissive to substitution at this position. meduniwien.ac.atnih.gov This allows for the creation of non-hypnotic 11β-hydroxylase inhibitors (e.g., dimethoxy-etomidate). nih.gov
Ester Moiety: Modifications here, particularly creating soft analogues with metabolically labile esters (e.g., MOC-etomidate, CPMM), represent a pharmacokinetic strategy to separate the two effects. The goal is for the drug to be cleared from the system before significant accumulation can cause prolonged 11β-hydroxylase inhibition. nih.govfrontiersin.org
These divergent SARs demonstrate that the binding sites of the GABA-A receptor and 11β-hydroxylase, despite both accommodating the (R)-etomidate scaffold, have different topographies. The GABA-A site is more sensitive to steric bulk at the phenyl position, while the 11β-hydroxylase site is critically dependent on the imidazole nitrogen for high-affinity binding. meduniwien.ac.atnih.gov
| Structural Feature | Impact on GABA-A Receptor Modulation | Impact on 11β-Hydroxylase Inhibition | Example Analogue |
|---|---|---|---|
| (S)-Configuration | Greatly reduced potency dundee.ac.uk | Greatly reduced potency nih.gov | (S)-Etomidate |
| Bulky Phenyl Substituent | Reduced potency/efficacy, can lead to antagonism nih.gov | Tolerated, potency retained nih.govnih.gov | Naphthalene-etomidate |
| Pyrrole Ring (replaces Imidazole) | Potency reduced but retained nih.gov | Potency drastically reduced (~1000-fold) nih.gov | Carboetomidate |
| Labile Ester Moiety | Potent hypnotic activity with ultra-short duration nih.gov | Inhibition is transient due to rapid metabolism nih.gov | MOC-Etomidate |
Identification of Structural Features Favoring Selectivity
Structure-activity relationship (SAR) studies have elucidated several critical molecular features of (R)-metomidate and its analogues that determine their binding affinity and selectivity, particularly for their primary targets: the GABA_A receptor, responsible for hypnotic effects, and the 11β-hydroxylase (CYP11B1) enzyme, responsible for adrenocortical suppression.
A foundational discovery in the SAR of metomidate-like compounds is the critical importance of stereochemistry. The (R)-configuration at the chiral center is essential for high-affinity binding to 11β-hydroxylase nih.gov. The corresponding (S)-enantiomer exhibits significantly lower potency in inhibiting this enzyme.
The ester moiety of the molecule is another key determinant of activity. Studies have shown that the nature of the alcohol component of the ester can significantly influence potency. For instance, highest potency for 11β-hydroxylase inhibition is observed with ethyl, 2-propyl, and 2-fluoroethyl esters nih.gov.
Furthermore, substitutions on the phenyl ring are generally well-tolerated, allowing for the introduction of various functional groups without a significant loss of affinity for 11β-hydroxylase nih.gov. This has been a particularly useful feature for the development of radiolabeled analogues for imaging purposes. For example, the introduction of iodine in the para-position of the phenyl ring to create iodometomidate (IMTO) retains high affinity for the enzyme and allows for radioiodination nih.gov.
Conversely, modifications to the imidazole ring have a profound impact on selectivity. The basic nitrogen atom within the imidazole ring is understood to be a key contributor to the inhibition of 11β-hydroxylase. This is because it can form a coordinate bond with the heme iron atom at the active site of this cytochrome P450 enzyme.
Table 1: Influence of Structural Modifications on Binding Affinity to 11β-Hydroxylase
| Compound | Modification from (R)-Metomidate | IC50 (nM) for 11β-Hydroxylase Inhibition | Reference |
|---|---|---|---|
| (R)-Metomidate | - | 3.69 ± 1.92 | acs.org |
| (R)-Etomidate | Methyl ester replaced with ethyl ester | 1.08 ± 0.42 | acs.org |
| (R)-FETO | Methyl ester replaced with 2-fluoroethyl ester | 2.90 ± 0.55 | acs.org |
| (R)-IMTO | Methyl ester replaced with ethyl ester and iodine at para-position of phenyl ring | Not specified, but high affinity | nih.gov |
| Metyrapone | Structurally distinct inhibitor | Low affinity | nih.gov |
| Ketoconazole | Structurally distinct inhibitor | Low affinity | nih.gov |
Designing Analogues with Differential Target Affinities
A major goal in the design of (R)-metomidate analogues has been to separate the desired hypnotic effects, mediated by the GABA_A receptor, from the undesirable inhibition of adrenocortical steroid synthesis, caused by the blockade of 11β-hydroxylase. This has led to the development of "adrenal-sparing" analogues.
The primary strategy for achieving this differential target affinity has been to reduce the affinity of the analogues for 11β-hydroxylase while preserving their activity at the GABA_A receptor. Recognizing that the basic nitrogen of the imidazole ring is crucial for 11β-hydroxylase inhibition, researchers have designed analogues where this feature is modified.
One notable example is the development of carboetomidate, a pyrrole analogue of etomidate. By replacing the basic nitrogen in the imidazole ring with a carbon atom, the ability of the molecule to coordinate with the heme iron of 11β-hydroxylase is significantly diminished. This results in a compound with substantially lower potency for inhibiting steroid synthesis, while retaining its hypnotic properties.
Another approach has been to modify the ester side chain to create "soft" analogues that are rapidly metabolized to inactive carboxylic acid metabolites. An example of this is cyclopropyl-methoxycarbonyl metomidate (CPMM). While CPMM still possesses affinity for 11β-hydroxylase, its rapid hydrolysis to an inactive metabolite is intended to limit the duration of adrenocortical suppression. Research has shown that CPMM has a significantly higher IC50 value for 11β-hydroxylase compared to etomidate, indicating lower binding affinity nih.gov.
The development of ET-26 hydrochloride is another example of an analogue designed for reduced adrenocortical suppression while maintaining stable hemodynamics and hypnotic effects nih.gov. These efforts highlight the successful application of SAR principles to design molecules with improved therapeutic profiles.
Table 2: Comparison of Binding Affinities of (R)-Etomidate Analogues for 11β-Hydroxylase
| Compound | Key Structural Feature | IC50 (nM) for 11β-Hydroxylase Inhibition | Reference |
|---|---|---|---|
| (R)-Etomidate | Imidazole ring, ethyl ester | 26 | nih.gov |
| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | Modified ester side chain for rapid metabolism | 143 | nih.gov |
| Carboetomidate | Pyrrole ring instead of imidazole | ≥ 50,000 | nih.gov |
Preclinical and in Vitro/in Vivo Research Applications of R Metomidate Hydrochloride
Applications in Stress Physiology Research
A primary focus of research into (R)-Metomidate hydrochloride has been its interaction with the endocrine stress response, making it a useful compound for studies where stress is a confounding variable.
Modulation of Stress Responses in Research Models
(R)-Metomidate hydrochloride is recognized for its capacity to suppress the production of cortisol, the primary stress hormone in many species. patsnap.comclinicaltrials.gov This effect is achieved through the inhibition of the enzyme 11β-hydroxylase, which is critical for the synthesis of cortisol in the adrenal gland. j-smu.com Research in various fish species, including Atlantic salmon (Salmo salar), has demonstrated that metomidate (B1676513) can completely prevent the expected rise in plasma cortisol levels during stressful events like handling and confinement. patsnap.comnih.gov This modulation of the stress response is a key feature that distinguishes it from other anesthetics. While it effectively diminishes the physiological stress response, it is important to note that it may not eliminate the psychological experience of stress. researchgate.net
Minimizing Cortisol Interference in Experimental Paradigms
The cortisol-inhibiting property of (R)-Metomidate hydrochloride is particularly advantageous in experimental designs where the stress of handling or the anesthetic procedure itself could interfere with the study's outcomes. In stress response studies, the use of other anesthetics, such as tricaine methanesulfonate (MS-222), can lead to an elevation in plasma cortisol, potentially masking or altering the specific stress responses being investigated. nih.gov In contrast, (R)-metomidate hydrochloride maintains baseline cortisol concentrations, allowing researchers to isolate and measure the effects of the experimental stressor more accurately. nih.gov This is crucial in studies where samples are collected shortly after sedation, as some anesthetics can induce a cortisol spike within minutes. nih.gov The use of metomidate ensures that the measured cortisol levels are a true reflection of the experimental conditions rather than an artifact of the anesthetic agent. nih.gov
Research in Aquatic Species Anesthesia and Sedation
(R)-Metomidate hydrochloride has been extensively evaluated as an anesthetic and sedative agent in a wide range of aquatic species, offering several advantages over traditional anesthetics.
Efficacy Studies in Various Fish Species (e.g., Zebrafish, Salmonids, Turbot, Halibut)
The efficacy of (R)-Metomidate hydrochloride has been documented in numerous fish species. In adult zebrafish (Danio rerio), it has been shown to be useful for sedation and immobilization during nonpainful procedures. nih.gov Studies have indicated that metomidate is less aversive to zebrafish compared to MS-222. nih.gov For salmonids, such as Atlantic salmon, metomidate has been proven effective in inducing anesthesia, with its potency increasing with concentration. nih.gov It has also been noted that in Chinook salmon (Oncorhynchus tshawytscha), metomidate sedation helps in reducing handling stress. nih.gov
Research on flatfish, including turbot (Scophthalmus maximus) and Atlantic halibut (Hippoglossus hippoglossus), has also yielded positive results. patsnap.compatsnap.com In these species, metomidate rapidly immobilizes the fish, leading to a reduction in heart rate and loss of motor control within a minute. patsnap.com Compared to MS-222, metomidate was found to be effective at lower doses, caused less agitation, and had a wider safety margin in Atlantic halibut. patsnap.comclinicaltrials.gov Pharmacokinetic studies have shown that metomidate has a shorter elimination half-life in turbot (2.2 hours) compared to halibut (5.8 hours). patsnap.comclinicaltrials.govpatsnap.com
| Fish Species | Common Name | Key Research Findings | Citation |
|---|---|---|---|
| Danio rerio | Zebrafish | Useful for sedation and immobilization in nonpainful procedures; less aversive than MS-222. | nih.govnih.gov |
| Salmo salar | Atlantic Salmon | Effectively induces anesthesia and prevents stress-induced increases in plasma cortisol. | nih.gov |
| Oncorhynchus tshawytscha | Chinook Salmon | Reduces handling stress. | nih.gov |
| Scophthalmus maximus | Turbot | Rapid immobilization; shorter elimination half-life (2.2 hours) compared to halibut. | patsnap.comclinicaltrials.govpatsnap.com |
| Hippoglossus hippoglossus | Atlantic Halibut | Effective at lower doses and with a wider safety margin than MS-222; longer elimination half-life (5.8 hours). | patsnap.comclinicaltrials.govpatsnap.com |
Evaluation in Amphibian Models
The application of (R)-Metomidate hydrochloride has been explored in amphibian models, though with mixed results. A study on leopard frogs (Rana pipiens) found that while metomidate produced clinical sedation in all subjects, it only achieved a surgical plane of anesthesia in a small percentage of the animals (27%). researchgate.net The duration of anesthesia was short, ranging from 9 to 20 minutes. researchgate.net A significant drawback observed in this study was the extremely prolonged and variable recovery times, which ranged from over 5 hours to more than 10 hours. researchgate.net These findings suggest that metomidate hydrochloride may not be a suitable sole anesthetic agent for leopard frogs. researchgate.net
Impact on Excitable Tissues in Isolated Organ Studies
While direct research on the effects of (R)-Metomidate hydrochloride on isolated excitable tissues is limited, studies on its close structural analog, etomidate (B1671615), provide valuable insights. The primary mechanism of action for both metomidate and etomidate is the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, which leads to hyperpolarization and reduced excitability of neurons. patsnap.com
Studies on isolated human cardiac muscle have shown that etomidate has a dose-dependent negative inotropic effect, meaning it decreases the force of muscular contraction. patsnap.com However, this effect was only significant at concentrations higher than those typically used in clinical practice and was reversible with beta-adrenergic stimulation. patsnap.com In isolated rat hearts, an analog of etomidate, ET-26 HCl, was found to maintain myocardial performance similar to that of etomidate. researchgate.net Research on isolated spinal cord neurons from neonatal rats demonstrated that etomidate can suppress the amplitude and frequency of spontaneous action potentials in a concentration-dependent manner, and in some cases, completely abolish them. This indicates a direct inhibitory effect on neuronal excitability.
Research on Transportation Stress Reduction in Aquaculture Models
The transportation of live fish is a significant stressor in aquaculture, potentially leading to increased mortality and reduced marketability. nih.govdundee.ac.uknih.gov (R)-Metomidate hydrochloride has been investigated as a sedative to mitigate these effects.
Studies have demonstrated that metomidate hydrochloride can prevent a rise in cortisol, a key indicator of stress, by inhibiting the 11β-hydroxylase enzyme required for its production. nih.gov Research on various fish species, including koi carp (Cyprinus carpio), blue gourami (Trichogaster trichopterus), convict cichlids (Cichlasoma nigrofasciatum), and black mollies (Poecilia sphenops), has been conducted to evaluate its efficacy as a shipping additive. nih.govdundee.ac.uk
In a study involving koi and blue gourami transported for approximately 24 hours, cortisol levels in koi transported with 3.0 and 4.0 mg/L metomidate hydrochloride were significantly lower than in other tested concentrations immediately after transport. nih.gov For blue gourami, glucose levels were significantly lower in fish shipped at 0.2 mg/L. nih.gov However, these biochemical changes did not consistently translate to improved marketability in terms of appearance, behavior, or activity level in the short term. nih.gov
Conversely, research on convict cichlids showed that a 1.0 mg/L concentration of metomidate hydrochloride reduced mortality to 0% compared to cumulative means of 5.5-9.2% in other groups and significantly increased the percentage of immediately saleable fish to 91.7% from 12.5-50%. dundee.ac.uknih.gov No significant effect was observed in black mollies at the tested concentrations, highlighting species-specific responses. dundee.ac.uknih.gov
Effects of Metomidate Hydrochloride on Transportation Stress in Aquaculture
| Fish Species | Concentration of Metomidate Hydrochloride | Key Findings | Reference |
|---|---|---|---|
| Koi (Cyprinus carpio) | 3.0 and 4.0 mg/L | Significantly lower cortisol levels at time 0 post-transport. | nih.gov |
| Blue Gourami (Trichogaster trichopterus) | 0.2 mg/L | Significantly lower glucose levels at each sample time. | nih.gov |
| Convict Cichlid (Cichlasoma nigrofasciatum) | 1.0 mg/L | Reduced mortality to 0% and increased percentage of saleable fish to 91.7%. | dundee.ac.uknih.gov |
| Black Molly (Poecilia sphenops) | 0.2, 0.5, and 1.0 mg/L | No significant effect on mortality or marketability. | dundee.ac.uknih.gov |
Diagnostic Imaging Research Applications
The specific binding of (R)-metomidate to enzymes highly expressed in the adrenal cortex has led to its development as a valuable tool in diagnostic imaging for adrenocortical studies.
Radiolabeled versions of metomidate have been developed for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize adrenal masses. The most extensively studied radiotracers are [11C]metomidate for PET and [123I]iodometomidate for SPECT. nih.govnih.gov
The first clinical studies with [11C]metomidate PET demonstrated its ability to easily identify adrenocortical lesions, including adenomas, hyperplasias, and adrenocortical cancers, with high tracer uptake. In contrast, non-adrenocortical lesions such as myelolipomas, pheochromocytomas, and metastases showed virtually no uptake. nih.gov This high specificity allows for the differentiation of adrenocortical tumors from other adrenal masses. nih.govnih.gov
[123I]Iodometomidate has been evaluated for SPECT imaging and has shown high and specific uptake in both normal adrenal glands and adrenocortical tumors, including distant metastases of adrenocortical carcinoma. nih.govdundee.ac.uk An advantage of [123I]iodometomidate SPECT is its lower radiation exposure compared to other adrenal imaging agents. dundee.ac.uk However, the spatial resolution of SPECT is generally lower than that of PET. dundee.ac.uk To overcome this, [124I]iodometomidate has been developed as a potential PET radiopharmaceutical. dundee.ac.uk
The diagnostic utility of metomidate-based radiotracers stems from their high specificity and affinity for the cytochrome P450 enzymes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). dundee.ac.uknih.gov These enzymes are primarily and highly expressed in adrenocortical tissue, making them excellent targets for imaging this specific tissue type. nih.gov
Research has confirmed that the uptake of labeled metomidate tracers is highly specific for adrenocortical neoplasia. nih.gov This allows for the clear distinction between adrenocortical and non-adrenocortical lesions. nih.gov Studies have shown that [11C]metomidate PET can differentiate adrenocortical tumors from those of non-adrenocortical origin with high significance. nih.gov The high affinity of metomidate for CYP11B1 and CYP11B2 has been demonstrated in frozen section autoradiography, showing specific binding to the adrenocortical tissue of various species. dundee.ac.uk
In Vitro Receptor Binding and Functional Assays
In addition to its role in adrenal enzyme inhibition, (R)-metomidate's pharmacological effects are mediated through its interaction with other key receptors, which have been characterized through in vitro binding and functional assays.
(R)-Etomidate, of which (R)-metomidate is the methyl ester, is known to produce its hypnotic effects by enhancing the function of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov (R)-metomidate hydrochloride's interaction with the GABA-A receptor has been studied to understand its sedative properties. It acts as a positive allosteric modulator, meaning it binds to a site on the receptor different from the GABA binding site and enhances the effect of GABA. nih.govwikipedia.org
Binding studies have revealed that the binding site for etomidate is located at the interface between the α and β subunits of the GABA-A receptor. nih.govnih.gov The modulatory potency and subunit selectivity of etomidate and its analogues are significantly influenced by the structure of the chiral center. nih.gov (R)-etomidate exhibits a much higher potency for modulating GABA-A receptors containing β2 or β3 subunits compared to those with β1 subunits. nih.gov Specifically, (R)-etomidate is approximately 27.4-fold more potent at activating receptors containing β3 subunits than those with β1 subunits. nih.gov
In Vitro GABA-A Receptor Activity of R-Etomidate
| GABA-A Receptor Subtype | EC50 for Direct Activation (μM) | Reference |
|---|---|---|
| α1(L264T)β3γ2L | 1.83 ± 0.28 | nih.gov |
| α1(L264T)β1γ2L | 50.17 ± 0.83 | nih.gov |
(R)-Metomidate hydrochloride is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis. This inhibitory action is the basis for its use in both aquaculture and diagnostic imaging. In vitro assays have been crucial in quantifying this inhibition.
Binding assays using radiolabeled etomidate have determined its high affinity for 11β-hydroxylase. Homologous competition studies yielded a dissociation constant (Kd) for [3H]etomidate of 21 nM. wikipedia.org The half-inhibitory concentration (IC50) of etomidate for inhibiting its own binding is 26 nM. wikipedia.org
Functional assays have further characterized the inhibitory potency of metomidate and its analogues on CYP11B1 and CYP11B2. In one study, metomidate (MTO) and iodometomidate (IMTO) showed similar high inhibitory activities for both CYP11B1 and CYP11B2, with IC50 values in the low nanomolar range, indicating a lack of selectivity between the two enzymes. oup.com
Inhibitory Activity (IC50) of Metomidate Analogues on CYP11B1 and CYP11B2
| Compound | CYP11B1 IC50 (nM) | CYP11B2 IC50 (nM) | Selectivity Factor (CYP11B1/CYP11B2) | Reference |
|---|---|---|---|---|
| Metomidate (MTO) | 2.5 ± 0.2 | 2.3 ± 0.3 | 1.1 | oup.com |
| Iodometomidate (IMTO) | 3.1 ± 0.2 | 2.9 ± 0.3 | 1.1 | oup.com |
Research on R Metomidate Hydrochloride Derivatives and Analogues
Strategies for Developing Analogues with Modified Pharmacological Profiles
The primary challenge in modifying (R)-metomidate is to uncouple its desired hypnotic effects from its undesirable endocrine effects. Researchers have employed sophisticated drug design strategies, focusing on the molecule's metabolism and its interaction with key enzymes. nih.govnih.gov
Aim for Reduced Adrenocortical Steroidogenesis Inhibition
The principal mechanism behind the adrenal suppression of (R)-metomidate and its close relative, etomidate (B1671615), is the inhibition of 11β-hydroxylase. nih.govjmedsciences.com This enzyme is crucial for the synthesis of cortisol. The imidazole (B134444) ring within the etomidate structure is thought to be responsible for this inhibitory action. nih.gov
A key strategy to mitigate this is the development of "soft analogues." nih.govnih.gov These are molecules structurally related to the parent compound but engineered to undergo rapid and predictable metabolism into inactive or significantly less active forms. nih.gov By incorporating a metabolically labile ester moiety, these analogues are quickly hydrolyzed by nonspecific esterases in the body. aneskey.comfrontiersin.org This rapid breakdown prevents the sustained inhibition of 11β-hydroxylase, allowing for a quicker recovery of adrenocortical function once the drug administration is stopped. nih.govnih.gov The goal is to create a compound whose adrenocortical suppression effects last for only minutes, rather than hours. nih.gov
Retention of Desirable Anesthetic-Like Properties
While addressing adrenal suppression, it is imperative to preserve the advantageous pharmacological properties of (R)-metomidate. These include a rapid onset of hypnosis, potent sedative effects, and notable cardiovascular stability. nih.govnih.govnih.gov The hypnotic effects of (R)-metomidate are mediated through its action as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA-A) receptor, which is the main inhibitory neurotransmitter system in the central nervous system. nih.govpatsnap.com
Therefore, new analogues are designed to retain this interaction with the GABA-A receptor to ensure hypnotic efficacy. nih.govaneskey.com The research aims to produce compounds with a high therapeutic index, meaning a large margin between the dose required for anesthesia and the dose that causes undesirable side effects. aneskey.com
Key Analogues Under Investigation
Following these design strategies, several promising analogues of (R)-metomidate have been synthesized and evaluated in preclinical and clinical studies.
Methoxycarbonyl Metomidate (B1676513) (MOC-Metomidate)
Methoxycarbonyl Metomidate, often referred to in literature as Methoxycarbonyl-etomidate (MOC-etomidate), was the first prototypical "soft" analogue developed. nih.govaneskey.com It was specifically designed to be susceptible to ultra-rapid metabolism by esterases. nih.govfrontiersin.org
Research Findings:
Rapid Metabolism: In vitro studies showed that MOC-etomidate is hydrolyzed very quickly, with a half-life of just 4.4 minutes in human liver S9 fraction, whereas the parent compound, etomidate, showed no measurable hydrolysis after 40 minutes. nih.gov
Reduced Adrenal Suppression: The rapid breakdown of MOC-etomidate leads to a carboxylic acid metabolite (MOC-ECA) with significantly lower pharmacological activity. nih.govnih.gov This metabolite is approximately 300-400 times less potent at inhibiting adrenocortical function than the parent compound. nih.govnih.gov Consequently, MOC-etomidate does not produce the prolonged adrenocortical suppression seen with etomidate. nih.govaneskey.com
Pharmacological Profile: MOC-etomidate retains the ability to potently enhance GABA-A receptor function and produces a rapid but extremely brief loss of righting reflex in animal models. nih.govh1.co However, its potency is about 5 to 10 times lower than that of etomidate. aneskey.com This low potency and ultra-short duration of action were identified as limitations for clinical use, prompting the development of second-generation analogues. researchgate.net
Dimethyl-Methoxycarbonyl Metomidate
Dimethyl-Methoxycarbonyl Metomidate (DMMM) was developed alongside CPMM as part of an effort to create a range of etomidate esters with modified pharmacological profiles. nih.gov The goal was to identify compounds with higher potency and a more clinically useful duration of action than the prototypical MOC-etomidate. nih.gov
Research Findings:
Promising Candidate: DMMM was identified, along with CPMM, as one of the most promising analogues from a series of thirteen newly synthesized compounds. nih.gov
Intermediate Profile: In rat studies, DMMM demonstrated high hypnotic potency and a duration of action that was intermediate between the ultra-short action of MOC-etomidate and the longer action of etomidate. nih.gov
Recovery after Infusion: When tested in infusions, DMMM showed a recovery time of 3 minutes after a 5-minute infusion and 14 minutes after a 2-hour infusion. This indicates a more favorable, less context-sensitive profile compared to etomidate, which had a recovery time of 31 minutes after a 2-hour infusion. nih.gov
Data on (R)-Metomidate Analogues
Carboetomidate (B606476) Metomidate
Carboetomidate is a pyrrole (B145914) analogue of etomidate designed to reduce adrenocortical suppression. nih.govnih.gov In carboetomidate, the nitrogen atom in the imidazole ring of etomidate is replaced with a methine group. nih.gov This structural modification is critical as it disrupts the ability of the molecule to form a coordination bond with the heme iron at the active site of 11β-hydroxylase, the enzyme responsible for adrenocortical steroid synthesis. nih.gov
Research has demonstrated that this alteration significantly reduces the compound's inhibitory effect on steroid production. nih.gov In vitro studies have shown that carboetomidate is a significantly less potent inhibitor of cortisol synthesis compared to etomidate. nih.gov Despite this reduced endocrine effect, carboetomidate retains its hypnotic properties by positively modulating GABAᴀ receptors. nih.gov
| Property | Carboetomidate | Etomidate | Source |
|---|---|---|---|
| Structural Difference | Pyrrole analogue (imidazole nitrogen replaced by methine) | Imidazole-based | nih.gov |
| Adrenocortical Inhibition | Dramatically less potent | Potent inhibitor | nih.gov |
| Mechanism of Reduced Inhibition | Weak interaction with 11β-hydroxylase | Strong binding to 11β-hydroxylase | nih.gov |
| Hypnotic Effect | Retained | Potent hypnotic | nih.gov |
ET-26 Hydrochloride
ET-26 hydrochloride, chemically known as (R)-2-methoxyethyl1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, is another novel analogue of etomidate. nih.gov The primary goal in the development of ET-26 was to create a sedative-hypnotic agent with the favorable hemodynamic stability of etomidate but with minimized adrenocortical suppression. google.com
Preclinical studies in animal models have shown that ET-26 hydrochloride produces a desirable sedative-hypnotic effect, maintains stable myocardial performance, and exhibits only mild adrenocortical suppression. nih.govpensoft.net In comparison to etomidate, ET-26 has been shown to have a similar hemodynamic stability profile, even in models of hemorrhagic shock. researchgate.net Furthermore, studies have indicated that ET-26 has a reduced impact on corticosteroid synthesis. google.com A phase I clinical trial in healthy volunteers demonstrated that ET-26 was well-tolerated and produced rapid-onset, short-duration unconsciousness with better preservation of adrenocortical function compared to etomidate. nih.gov
| Parameter | Finding | Source |
|---|---|---|
| Chemical Name | (R)-2-methoxyethyl1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | nih.gov |
| Primary Advantage | Reduced adrenocortical suppression with stable hemodynamics | google.com |
| Myocardial Performance | Retains the superior myocardial performance of etomidate | nih.gov |
| Hemodynamic Stability | Similar to etomidate, even in hemorrhagic shock models | researchgate.net |
| Clinical Trial (Phase I) | Well-tolerated, rapid onset, short duration of unconsciousness | nih.gov |
Exploration of Novel Metabolic Lability Mechanisms
A key strategy in designing safer etomidate analogues has been the incorporation of metabolic lability. This "soft analog" approach involves modifying the drug's structure to make it susceptible to rapid metabolism by nonspecific esterases into inactive metabolites. This approach is exemplified by drugs like remifentanil and esmolol, which contain a metabolically labile ester moiety.
For etomidate analogues, this has involved the addition of an ester group that is quickly hydrolyzed by esterases in the blood and tissues. The resulting carboxylic acid metabolite typically has a significantly lower pharmacological activity than the parent compound. One of the first successful applications of this concept was methoxycarbonyl-etomidate (MOC-etomidate). In vitro studies showed that MOC-etomidate has a metabolic half-life of approximately 4.4 minutes in human liver S9 fraction, compared to over 40 minutes for etomidate. This rapid metabolism leads to an ultra-short duration of action and prevents prolonged adrenocortical suppression.
Further research has explored other modifications to the ester side chain to create ultra-short-acting analogues. For instance, E161111, an analogue with a carbonate ester side chain, was designed to be rapidly hydrolyzed to etomidate acid, the same primary metabolite as etomidate. This compound demonstrated a very short metabolic half-life in both rat plasma and liver homogenates.
Stereoselective Synthesis of Analogues (e.g., S-enantiomer derivatives)
The pharmacological effects of etomidate are highly stereoselective, with the (R)-enantiomer being significantly more potent as a hypnotic agent than the (S)-enantiomer. Research has also revealed that the (R)-enantiomer is a more potent suppressor of adrenocortical steroid biosynthesis than the (S)-enantiomer. Specifically, (S)-etomidate was found to be 1/23rd as potent as (R)-etomidate in inhibiting adrenocortical function in vivo.
This significant difference in the pharmacological profiles of the enantiomers has spurred interest in the stereoselective synthesis of analogues, particularly derivatives of the (S)-enantiomer, as a potential strategy to develop safer anesthetics. The goal is to design (S)-etomidate analogues with enhanced hypnotic potency while retaining the inherently lower adrenocortical inhibitory effects of the S-configuration.
The synthesis of chirally pure analogues has been a focus of chemical research. One approach involves stereoselective coupling reactions, such as the Mitsunobu reaction, to produce specific enantiomers. This method allows for the controlled synthesis of analogues to study the effects of configuration on biological activity. Other synthetic strategies for etomidate and its analogues have also been developed. For instance, (R)-etomidate can be synthesized from commercially available (R)-1-phenylethanol through a series of reactions, including substitution and addition. pensoft.net The resolution of racemic mixtures is another common method to obtain the individual enantiomers for pharmacological testing. nih.gov
Future Directions in R Metomidate Hydrochloride Research
Advanced Elucidation of Structure-Function Relationships
The interaction of (R)-metomidate with CYP11B enzymes is highly specific, and future research will focus on dissecting this relationship with greater precision. The (R)-configuration of the molecule is known to be essential for high-affinity binding. jst.go.jp Studies exploring modifications to etomidate's chiral center have confirmed that the R-enantiomer possesses the highest inhibitory potency for both hypnotic and adrenocortical effects. Understanding the precise structural determinants of this stereospecificity will be key.
Future investigations will likely employ advanced computational modeling and high-resolution crystallographic studies to map the binding pocket of CYP11B1 and CYP11B2 with (R)-metomidate and its analogues. This will allow for a detailed analysis of the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern binding affinity and selectivity. A critical area of exploration is understanding why modifications at certain positions on the molecule are well-tolerated while others drastically reduce potency. For instance, substitution on the phenyl ring is generally permissible, whereas changes to the ester group can significantly alter inhibitory activity. jst.go.jp
These studies will facilitate the rational design of next-generation inhibitors with tailored properties, such as enhanced selectivity for CYP11B2 over CYP11B1, which is a significant goal for developing treatments for hyperaldosteronism without impacting the cortisol pathway.
Table 1: Key Structure-Activity Relationship Findings for (R)-Metomidate and Analogues
| Molecular Feature | Observation | Implication for Future Design |
|---|---|---|
| Chiral Center | The (R)-configuration is essential for high-affinity binding and potent inhibition of CYP11B enzymes. jst.go.jp | Maintaining the (R)-stereochemistry is critical for potent adrenal targeting. |
| Ester Group | Potency is highest with ethyl, 2-propyl, and 2-fluoroethyl esters. jst.go.jp | This site is a key point for modification to fine-tune activity and metabolic stability. |
| Phenyl Ring | Substitution on the phenyl ring is generally well-tolerated without significant loss of affinity. jst.go.jp | This position is ideal for introducing functional groups or radiolabels with minimal impact on binding. |
Development of Novel Research Tools and Probes
The (R)-metomidate scaffold represents a valuable starting point for the development of sophisticated chemical probes to investigate the biology of the adrenal cortex. Beyond its use in PET imaging, analogues of (R)-metomidate can be synthesized to serve as tools for a variety of research applications.
One promising avenue is the creation of fluorescently tagged (R)-metomidate derivatives. These probes could enable high-resolution imaging of CYP11B1 and CYP11B2 expression in cells and tissues using techniques like confocal microscopy. This would allow for detailed studies of enzyme localization, trafficking, and regulation within adrenocortical cells under various physiological and pathological conditions.
Furthermore, the development of biotinylated or photo-affinity labeled (R)-metomidate analogues could facilitate the identification and isolation of the CYP11B enzyme complex and its binding partners. Such tools would be instrumental in proteomics-based approaches to uncover novel protein-protein interactions and regulatory networks associated with steroidogenesis. By understanding the broader molecular machinery that interacts with these key enzymes, researchers can identify new targets for therapeutic intervention. The synthesis of such probes would leverage established structure-activity relationships, likely placing the functional tags on the phenyl ring to maintain high binding affinity. jst.go.jp
Exploration of Untapped Pharmacological Targets
While the primary targets of (R)-metomidate are unequivocally CYP11B1 and CYP11B2, the broader physiological consequences of potent steroidogenesis inhibition are not fully understood. Future research should explore potential secondary or downstream pharmacological effects that could be therapeutically exploited.
Inhibition of cortisol and aldosterone (B195564) synthesis can have wide-ranging effects on cellular metabolism, immune function, and cell survival pathways. For example, some research in adrenocortical carcinoma (ACC) cells has suggested a potential link between steroidogenesis and the ferroptosis pathway, a form of programmed cell death. jst.go.jp Investigating whether potent CYP11B inhibition by (R)-metomidate analogues can modulate such pathways could open new therapeutic avenues for ACC.
Additionally, while (R)-metomidate is prized for its selectivity, comprehensive screening against a broader panel of cytochrome P450 enzymes and other related proteins is warranted. nih.gov Even weak off-target interactions could become relevant in the context of chronic therapeutic use or could inspire the development of new drugs based on the metomidate (B1676513) scaffold for entirely different targets. Epigenetic regulation also plays a crucial role in the expression of CYP11B enzymes, with DNA methylation status influencing gene activity. mdpi.com Future studies could explore whether (R)-metomidate or its analogues have any direct or indirect effects on these epigenetic mechanisms.
Innovations in Radiolabeling and Imaging Agent Design
The clinical success of [¹¹C]metomidate PET-CT has spurred significant innovation in designing superior imaging agents. A major limitation of Carbon-11 is its very short half-life (approximately 20 minutes), which necessitates an on-site cyclotron and radiopharmacy. nih.gov Consequently, a primary focus of future research is the development of (R)-metomidate analogues labeled with Fluorine-18, which has a more practical half-life of nearly 110 minutes.
Several ¹⁸F-labeled analogues have already been developed and evaluated. For instance, 2-[¹⁸F]fluoroethyl-desethyl-(R)-etomidate ([¹⁸F]FETO) has shown promise in preclinical studies. nih.gov More recently, para-chloro-2-[¹⁸F]fluoroethyl-etomidate ([¹⁸F]CETO) has demonstrated high specificity for the adrenal cortex with significantly lower non-specific binding in the liver compared to [¹¹C]metomidate, potentially improving image quality and diagnostic accuracy. Another approach has been the development of tracers with higher selectivity for CYP11B2, such as [¹⁸F]AldoView, which is being investigated for its potential to specifically image aldosterone-producing adenomas in primary aldosteronism. acs.orgendocrine-abstracts.org
Future innovations will not only involve new radiotracers but also the application of advanced imaging technologies. This includes the use of total-body PET scanners for improved sensitivity, advancements in image reconstruction algorithms, and the integration of artificial intelligence and machine learning to aid in the interpretation of imaging data for diagnosing and subtyping adrenal disorders. nih.gov
Table 2: Comparison of Radiolabeled Metomidate Analogues for PET Imaging
| Radiotracer | Isotope | Half-Life | Key Characteristics |
|---|---|---|---|
| [¹¹C]metomidate | Carbon-11 | ~20 min | Established clinical utility for imaging adrenocortical tissue; requires on-site cyclotron. nih.govbham.ac.uk |
| [¹⁸F]FETO | Fluorine-18 | ~110 min | An ¹⁸F-labeled etomidate (B1671615) analogue with high target affinity and fast metabolism. nih.gov |
| [¹⁸F]CETO | Fluorine-18 | ~110 min | Demonstrates high specificity and reduced non-specific liver uptake compared to [¹¹C]metomidate. |
| [¹⁸F]AldoView | Fluorine-18 | ~110 min | Designed as a highly selective tracer for CYP11B2 for specific imaging of primary aldosteronism. acs.orgendocrine-abstracts.org |
Refinement of Preclinical Models for Mechanistic Studies
To fully explore the future directions outlined above, the refinement of preclinical models is essential. While traditional models have been valuable, there is a growing need for systems that more accurately recapitulate human adrenal physiology and disease.
In vitro models are moving beyond standard 2D cell cultures. The human adrenocortical carcinoma cell line H295R has been a workhorse for studying steroidogenesis and screening for endocrine-disrupting chemicals. jst.go.jpnih.gov However, future studies will increasingly utilize three-dimensional (3D) models, such as spheroids and patient-derived organoids. bioengineer.orgnih.gov Organoids, in particular, offer a significant advantage as they can preserve the cellular architecture and genetic background of the patient's tumor, providing a powerful platform for personalized medicine research and drug screening. bioengineer.org
In vivo models are also evolving. Standard xenograft models, where human ACC cell lines are implanted into immunocompromised mice, are being supplemented and replaced by patient-derived xenograft (PDX) models. nih.govnih.govresearchgate.net PDX models, created by directly implanting a patient's tumor tissue into a mouse, better retain the heterogeneity and microenvironment of the original tumor. nih.gov For studying metastatic disease, for which there is a lack of good models, techniques such as intrasplenic injection of tumor cells have been developed to create models of metastatic ACC. oncotarget.com Furthermore, for conditions like primary aldosteronism, animal models that accurately reflect human CYP11B2 expression and regulation are crucial, as significant species differences exist. acs.org The development of humanized mouse models or advanced genetically engineered mouse models (GEMMs) will be critical for validating new imaging agents and therapeutic strategies targeting the aldosterone pathway.
Q & A
Q. How is (R)-Metomidate Hydrochloride synthesized and characterized for research applications?
(R)-Metomidate Hydrochloride is synthesized as a chiral analog of (±)-Metomidate, with the (R)-enantiomer showing higher selectivity for adrenocortical enzyme inhibition. Key characterization steps include:
- Purity assessment : High-performance liquid chromatography (HPLC) or LC-MS to confirm ≥98% purity, as per analytical standards .
- Structural verification : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to validate the molecular formula (C₁₃H₁₄N₂O₂·HCl) and stereochemistry .
- Storage : Store at -20°C in airtight containers to maintain stability over ≥4 years .
Q. What experimental models are suitable for studying (R)-Metomidate Hydrochloride’s sedative effects?
- Zebrafish (Danio rerio) : Used in conditioned place avoidance assays to evaluate sedation efficacy. For example, Metomidate Hydrochloride shows low "complete rejection" rates (2/18) compared to TMS (9/17), indicating higher tolerability .
- Mice : Administered intraperitoneally at 10–20 mg/kg for rapid induction of sedation, with recovery times monitored via behavioral scoring .
- Aquatic species : Applied as an immersion anesthetic (5–10 mg/L) to reduce stress during transport, as validated in koi carp and catfish .
Q. What analytical methods ensure batch-to-batch consistency in (R)-Metomidate Hydrochloride?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to quantify impurities like Etomidate B .
- Spectroscopy : FT-IR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and UV-Vis for solubility profiling in ethanol or saline .
- Certificates of Analysis (CoA) : Batch-specific data on residual solvents, heavy metals, and enantiomeric excess (e.g., ≥99% for (R)-isomer) .
Advanced Research Questions
Q. How does (R)-Metomidate Hydrochloride inhibit cortisol synthesis, and how is this applied in stress response studies?
(R)-Metomidate suppresses cortisol synthesis by selectively inhibiting 11β-hydroxylase (CYP11B1), a key enzyme in the steroidogenesis pathway. Methodological considerations include:
- In vivo models : Expose fish (e.g., channel catfish) to 5 mg/L Metomidate during low-water stress events; measure plasma cortisol via ELISA pre- and post-recovery .
- Dose optimization : Balance efficacy (e.g., 90% cortisol reduction) with side effects like transient hypoxia in sensitive species .
- Comparative studies : Contrast with analogs (e.g., Cyclopropyl-methoxycarbonyl metomidate) to assess adrenal suppression duration and metabolic clearance .
Q. How do structural modifications of Metomidate derivatives affect pharmacological profiles?
- Soft analogs : Replace the methyl ester with methoxyethyl groups (e.g., ET-26) to reduce adrenal suppression but monitor for myoclonus (observed in 30% of human trials) .
- Chirality : Compare (R)- vs. (S)-enantiomers using radioligand binding assays (e.g., ³H-Metomidate) to quantify affinity for GABAₐ receptors .
- Toxicity screening : Evaluate hepatotoxicity in vitro via primary hepatocyte cultures exposed to 100 μM Metomidate for 24 hours; measure ALT/AST release .
Q. How should researchers address contradictions in behavioral data across species?
For example, zebrafish show high re-entry rates (16/18) after Metomidate exposure , whereas mice exhibit prolonged sedation. Mitigation strategies include:
- Species-specific protocols : Adjust dosing (e.g., 5 mg/L for fish vs. 15 mg/kg for rodents) .
- Environmental variables : Control water temperature (22–26°C for zebrafish) and lighting (low-light conditions reduce stress artifacts) .
- Statistical validation : Apply multivariate ANOVA to separate drug effects from confounding factors (e.g., tank size, social interaction) .
Q. What are the ecological disposal guidelines for (R)-Metomidate Hydrochloride in aquatic research?
- Waste treatment : Dilute residuals to <1 mg/L before releasing into sewage systems; avoid direct groundwater contamination .
- Biodegradability testing : Conduct OECD 301F assays to confirm >70% degradation within 28 days .
- Alternative agents : Consider clove oil (lower bioaccumulation risk) for field studies requiring minimal environmental impact .
Methodological Best Practices
- Safety handling : Use nitrile gloves (tested via ASTM F739 for ≥30-minute permeation resistance) and fume hoods during weighing .
- Data reproducibility : Include internal standards (e.g., deuterated Metomidate) in LC-MS workflows to correct for matrix effects .
- Ethical compliance : Follow institutional animal care guidelines (e.g., IACUC) for sedation duration and post-procedural monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
